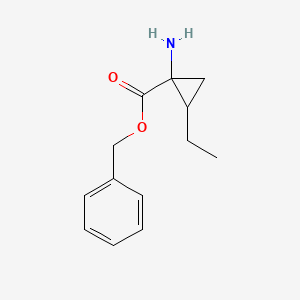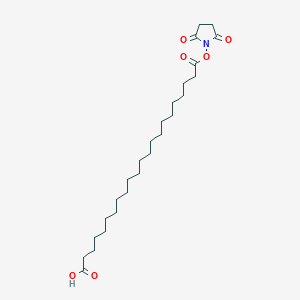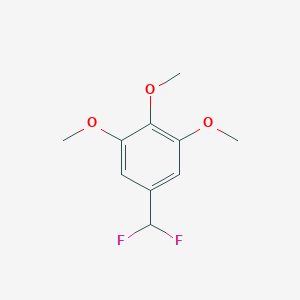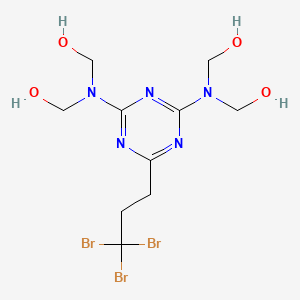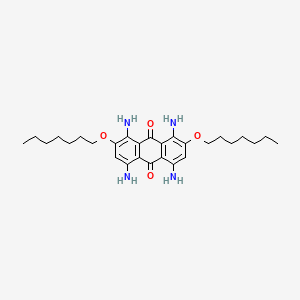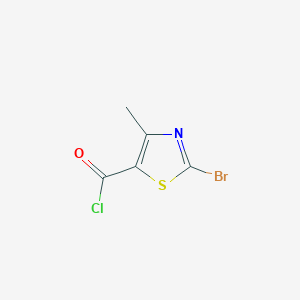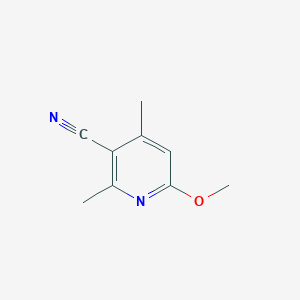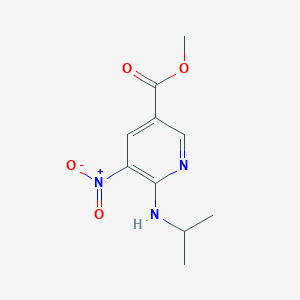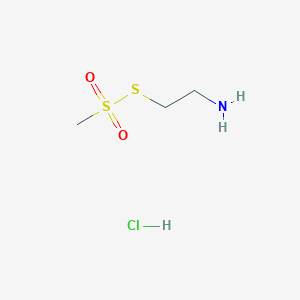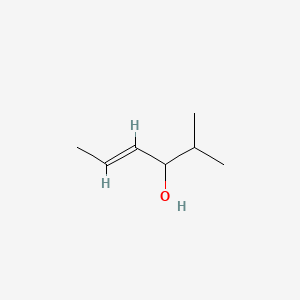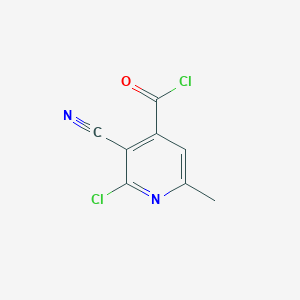
Dimethyl2-(hydroxymethyl)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl2-(hydroxymethyl)terephthalate is an organic compound that belongs to the family of terephthalates. It is a derivative of terephthalic acid, where two methyl groups and a hydroxymethyl group are attached to the aromatic ring. This compound is primarily used in the production of polyesters and other polymeric materials due to its ability to form strong ester bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl2-(hydroxymethyl)terephthalate can be synthesized through the esterification of terephthalic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the esterification process to proceed efficiently. The reaction can be represented as follows:
Terephthalic acid+2Methanol→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the methanolysis of polyethylene terephthalate (PET) waste. This process includes treating PET with methanol under conditions sufficient to depolymerize the polyester and form this compound along with other by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl2-(hydroxymethyl)terephthalate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of dimethyl terephthalate.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: Dimethyl terephthalate.
Reduction: this compound alcohol derivatives.
Substitution: Various substituted terephthalate derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl2-(hydroxymethyl)terephthalate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyesters and copolyesters.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of biodegradable medical implants and devices.
Industry: Utilized in the production of high-performance materials, including fibers, films, and coatings
Mécanisme D'action
The mechanism by which Dimethyl2-(hydroxymethyl)terephthalate exerts its effects is primarily through the formation of ester bonds. The hydroxymethyl group can participate in esterification reactions, forming strong covalent bonds with other molecules. This property is crucial in the formation of polymeric materials, where the compound acts as a building block, linking monomer units together to form long polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Lacks the hydroxymethyl group, making it less reactive in certain esterification reactions.
Bis(2-hydroxyethyl) terephthalate: Contains two hydroxyl groups, making it more hydrophilic and suitable for different applications.
Polyethylene terephthalate: A polymer formed from terephthalic acid and ethylene glycol, widely used in packaging and textiles
Uniqueness
Dimethyl2-(hydroxymethyl)terephthalate is unique due to the presence of the hydroxymethyl group, which enhances its reactivity and versatility in chemical reactions. This functional group allows for additional modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12O5 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
dimethyl 2-(hydroxymethyl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5,12H,6H2,1-2H3 |
Clé InChI |
SSWFAVXJKYVSQY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


